TCMDC-137332 Fails to Reproduce Initial Nanomolar Potency in a Validated Luciferase Assay
The most critical piece of differentiation for TCMDC-137332 is the failure to confirm its originally reported nanomolar antiplasmodial activity. A follow-up study re-synthesized the compound and evaluated it against the Plasmodium falciparum NF54 strain using a luciferase-based assay. The resynthesized TCMDC-137332 (1) failed to show any antiplasmodial activity [1]. In contrast, other TCAMS hits like TCMDC-135051 have demonstrated reproducible activity in validated assays, with an IC₅₀ of 33-40 nM against PfCLK3 [2].
| Evidence Dimension | Antiplasmodial Activity (in vitro) |
|---|---|
| Target Compound Data | No significant inhibition observed |
| Comparator Or Baseline | Initial estimate of IC₅₀ = 7 nM; Comparator: TCMDC-135051 with IC₅₀ = 33-40 nM |
| Quantified Difference | Complete loss of expected activity versus baseline; 100% discrepancy from 7 nM estimate. Approximately 5-6x less active than TCMDC-135051 in confirmatory assays. |
| Conditions | Plasmodium falciparum NF54 strain, luciferase-based assay [1] |
Why This Matters
This evidence prevents wasted procurement and experimental resources on a compound that is unlikely to show the expected activity, steering users toward more reproducible alternatives for active antimalarial research.
- [1] Weidner T, Lucantoni L, Nasereddin A, et al. Novel 2-Phenoxyanilide Congeners Derived from a Hit Structure of the TCAMS: Synthesis and Evaluation of Their in Vitro Activity against Plasmodium falciparum. Molecules. 2016;21(2):223. View Source
- [2] Almela MJ, Lozano S, Lelièvre J, et al. A New Set of Chemical Starting Points with Plasmodium falciparum Transmission-Blocking Potential for Antimalarial Drug Discovery. PLoS One. 2015;10(8):e0135139. View Source
